![molecular formula C18H25N5 B6438705 N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549030-67-1](/img/structure/B6438705.png)

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

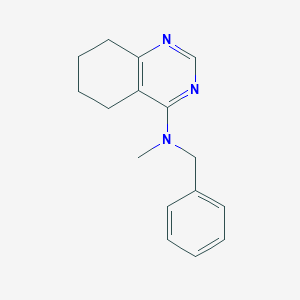

“N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the ethyl group connecting them . The exact structure would depend on the positions of these groups relative to each other.Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions such as learning and memory .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . These properties are crucial for the compound’s effectiveness in treating neurodegenerative diseases like Alzheimer’s disease .

Result of Action

The inhibition of AChE by N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can help alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .

Action Environment

The action of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to AChE. Additionally, the presence of other substances that can bind to AChE may affect the compound’s efficacy .

Propiedades

IUPAC Name |

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5/c1-3-19-17-9-10-20-18(21-17)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSBFYZCTJCGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438622.png)

![4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438627.png)

![2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438639.png)

![4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438652.png)

![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)

![2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438665.png)

![2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438672.png)

![2-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438678.png)

![4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6438680.png)

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438694.png)

![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)

![N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438726.png)

![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)